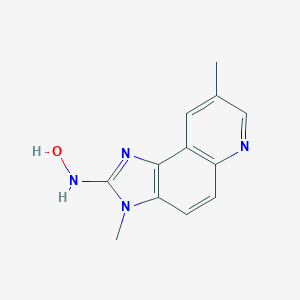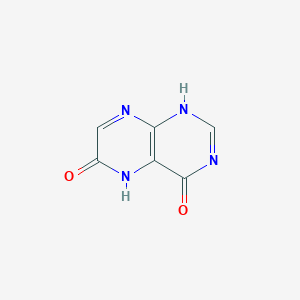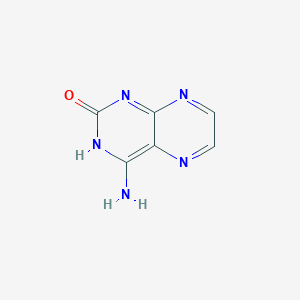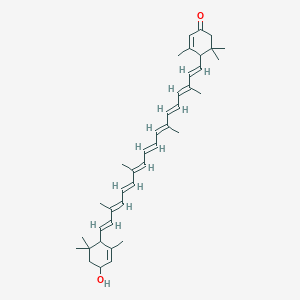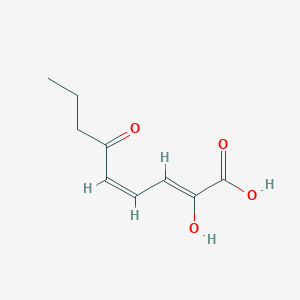
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester, also known as BIRB 796, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in inflammation and stress responses and has been implicated in many diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. BIRB 796 has been studied extensively for its potential therapeutic applications, as well as for its use as a research tool in studying the p38 MAPK pathway.
作用機序
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This inhibition of p38 MAPK has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects, making it a potential therapeutic target for a variety of diseases.
Biochemical and Physiological Effects:
This compound 796 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 in lab experiments is its selectivity for the p38 MAPK pathway, allowing for specific inhibition of this pathway without affecting other signaling pathways. However, as with any research tool, there are limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are many potential future directions for research involving 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 and the p38 MAPK pathway. One area of interest is the role of p38 MAPK in aging and age-related diseases, such as Alzheimer's disease and osteoarthritis. Another area of interest is the development of more selective inhibitors of p38 MAPK, which could have fewer off-target effects and be more effective as therapeutic agents. Additionally, the use of this compound 796 in combination with other drugs, such as chemotherapy agents, is an area of active research.
合成法
The synthesis of 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 involves several steps, including the reaction of 3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrole with 3,5-dihydroxy-6-heptenoic acid methyl ester in the presence of a base, followed by purification and isolation of the product. This synthesis method has been described in detail in several scientific publications.
科学的研究の応用
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 has been used extensively in scientific research to study the p38 MAPK pathway and its role in various diseases. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and has been used to study the effects of p38 MAPK inhibition on inflammation, apoptosis, and cell proliferation. This compound 796 has also been used in animal models of disease to investigate its potential therapeutic applications.
特性
CAS番号 |
151106-12-6 |
|---|---|
分子式 |
C27H28BrF2NO4 |
分子量 |
548.4 g/mol |
IUPAC名 |
methyl (E,3S,5R)-7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H28BrF2NO4/c1-16(2)26-25(28)24(17-4-8-19(29)9-5-17)27(18-6-10-20(30)11-7-18)31(26)13-12-21(32)14-22(33)15-23(34)35-3/h4-13,16,21-22,32-33H,14-15H2,1-3H3/b13-12+/t21-,22-/m0/s1 |
InChIキー |
MUTCAPXLKRYEPR-WYCPQIHASA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
SMILES |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
正規SMILES |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
同義語 |
7-(3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 7-BBFP-MPDH methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



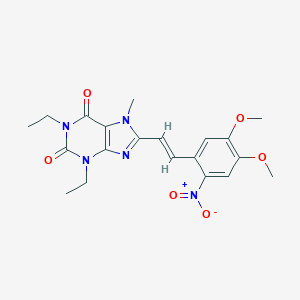
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
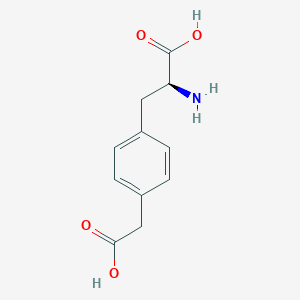
![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)


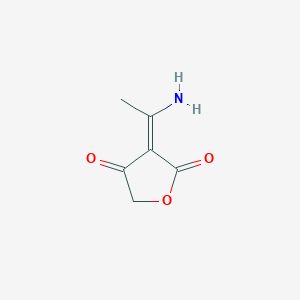
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)
